molecular formula C15H20O3 B7815868 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid CAS No. 91121-69-6

5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid

Cat. No.: B7815868
CAS No.: 91121-69-6
M. Wt: 248.32 g/mol
InChI Key: FTNSWCSNSCCRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid is an organic compound characterized by a phenyl ring substituted with a 2-methylpropyl group and a 5-oxopentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid typically involves the alkylation of a phenyl ring followed by the introduction of the oxopentanoic acid group. One common method involves the Friedel-Crafts alkylation of benzene with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a series of oxidation and carboxylation reactions to introduce the oxopentanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity makes it a candidate for drug development and biochemical studies. It can be used to study enzyme interactions and metabolic pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or analgesic effects. Research is ongoing to explore its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional versatility make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylpropionic acid structure.

    Ketoprofen: Another NSAID with structural similarities, used for its analgesic and anti-inflammatory properties.

    Naproxen: An NSAID with a similar mechanism of action, used to treat pain and inflammation.

Uniqueness

5-(4-(2-Methylpropyl)phenyl)-5-oxopentanoic acid is unique due to its specific substitution pattern and the presence of the oxopentanoic acid group. This structural feature distinguishes it from other similar compounds and may confer unique reactivity and biological activity.

Properties

IUPAC Name

5-[4-(2-methylpropyl)phenyl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11(2)10-12-6-8-13(9-7-12)14(16)4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNSWCSNSCCRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238416
Record name Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91121-69-6
Record name Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantanoic acid, 5-(4-(2-methylpropyl)phenyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.